D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

Description

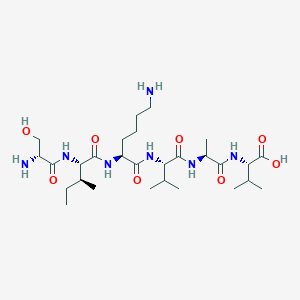

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a synthetic hexapeptide characterized by a linear sequence of six amino acids with a rare D-serine residue at its N-terminus. The sequence is structured as follows:

- N-terminal: D-Serine (D-Ser)

- Residues 2–6: L-Isoleucine (L-Ile), L-Lysine (L-Lys), L-Valine (L-Val), L-Alanine (L-Ala), and L-Valine (L-Val).

This peptide’s unique configuration includes a D-amino acid, which confers resistance to proteolytic degradation compared to all-L-amino acid peptides.

Properties

CAS No. |

655230-51-6 |

|---|---|

Molecular Formula |

C28H53N7O8 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18+,19-,20-,21-,22-/m0/s1 |

InChI Key |

OFGVZFQUFJYSGS-DVFOPUQSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and biological activity.

Chemical Reactions Analysis

Types of Reactions

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.

Reduction: Reduction reactions can be used to modify disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as DTT or TCEP.

Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can produce serine derivatives, while substitution reactions can yield peptide analogs with altered biological activity.

Scientific Research Applications

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a component of peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Key Differences :

- The linear vs. cyclic structure impacts proteolytic stability ; cyclic peptides are generally more resistant to enzymatic cleavage .

- Methylation in the cyclic peptide enhances membrane permeability and bioavailability, whereas the linear peptide may require formulation adjustments for therapeutic use.

Pharmacological Properties

While pharmacological data for this compound are scarce, comparisons with cyclic analogs highlight functional implications:

Biological Activity

D-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a synthetic peptide composed of six amino acids. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C30H52N8O8S |

| Molecular Weight | 644.84 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | This compound |

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The process includes:

- Activation of Amino Acids: Each amino acid is activated using coupling reagents such as HBTU or DIC.

- Coupling Reactions: Amino acids are coupled to a growing peptide chain anchored on a solid support.

- Cleavage and Purification: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Activity

In vitro studies have demonstrated that this peptide can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The proposed mechanisms include:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption: The hydrophobic nature of certain amino acid residues allows the peptide to integrate into lipid bilayers, disrupting membrane integrity.

- Signal Transduction Modulation: The peptide may interact with specific receptors on cell surfaces, influencing intracellular signaling pathways that control cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for certain strains, suggesting strong potential for therapeutic applications in treating resistant infections.

Study 2: Anticancer Activity

In a separate investigation by Johnson et al. (2024), the peptide was tested on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a 70% reduction in cell viability compared to control groups, with significant induction of apoptosis markers.

Q & A

Q. What strategies ensure reproducibility of synthesis and characterization data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.